Boc-Cis-Hyp-OBzl Boc-Cis-Hyp-OBzl
Brand Name: Vulcanchem
CAS No.: 132622-90-3
VCID: VC8067557
InChI: InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol

Boc-Cis-Hyp-OBzl

CAS No.: 132622-90-3

Cat. No.: VC8067557

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-Cis-Hyp-OBzl - 132622-90-3

Specification

CAS No. 132622-90-3
Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name 2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1
Standard InChI Key BEIPCYKSYYZEJH-KBPBESRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Boc-Cis-Hyp-OBzl, formally known as (2S,4S)-2-Benzyl 1-tert-butyl 4-Hydroxypyrrolidine-1,2-Dicarboxylate (CAS: 132622-90-3), is a protected hydroxyproline derivative widely used in peptide synthesis. Its structure comprises:

  • Boc (tert-butoxycarbonyl): A protective group for the amine functionality.

  • Cis-4-hydroxyproline (Hyp): A proline variant with a hydroxyl group in the cis configuration at the C4 position.

  • OBzl (benzyl ester): A protecting group for the carboxylic acid moiety.

Molecular Formula: C₁₇H₂₃NO₅
Molecular Weight: 321.37 g/mol
Stereochemistry: The cis configuration (2S,4S) is critical for its role in stabilizing peptide conformations, particularly in collagen-like structures .

Synthesis and Key Reaction Pathways

The synthesis of Boc-Cis-Hyp-OBzl typically involves a two-step process:

Step 1: Boc Protection of 4-Hydroxy-L-Proline

4-Hydroxy-L-proline is reacted with Boc anhydride in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as a catalyst. The reaction proceeds at ≤30°C to yield N-Boc-cis-4-hydroxyproline .

Reaction Conditions:

  • Solvent: Dichloromethane

  • Catalysts: DMAP (0.07–0.11 eq relative to substrate)

  • Temperature: 20–30°C

  • Yield: >95% (by TLC monitoring) .

Step 2: Benzyl Esterification

The carboxylic acid group of N-Boc-cis-4-hydroxyproline is esterified using benzyl alcohol and DCC (N,N'-dicyclohexylcarbodiimide) in tetrahydrofuran (THF). The reaction is stirred at 20–30°C, followed by purification via recrystallization .

Key Parameters:

  • Reagents: DCC (0.95–1.1 eq), benzyl alcohol (1.2 eq)

  • Solvent: THF

  • Purity: ≥98% (HPLC) .

Physicochemical Properties

PropertyValueSource
AppearanceWhite to off-white powder
Melting Point157–161°C (lit.)
Boiling Point335.2±42.0°C (predicted)
Density1.24±0.1 g/cm³
SolubilitySoluble in THF, DCM, DMF; insoluble in water
Optical Rotation[α]²²/D = -57° (c=1, MeOH)

Applications in Pharmaceutical and Peptide Chemistry

Peptide Synthesis

Boc-Cis-Hyp-OBzl serves as a key intermediate in solid-phase peptide synthesis (SPPS):

  • Collagen Mimetics: The cis-4-hydroxyproline configuration stabilizes triple-helix structures in collagen analogs .

  • Antibacterial Agents: Boc-protected dipeptides derived from Hyp show broad-spectrum activity (MIC₉₀: 230–400 μg/mL) .

Drug Development

  • PI3K Inhibitors: Used in targeted cancer therapies (e.g., nanoparticle-encapsulated formulations) .

  • Hepatitis C Virus (HCV) Inhibitors: Acts as a precursor in NS5A protein-targeting compounds .

Comparative Analysis with Trans Isomers

PropertyCis-Isomer (Boc-Cis-Hyp-OBzl)Trans-Isomer (Boc-Trans-Hyp-OBzl)
CAS Number132622-90-389813-47-8
Melting Point157–161°C92–96°C
BioactivityStabilizes collagen helicesLess conformationally restrictive
Synthetic UtilityPreferred for rigid peptidesUsed in flexible peptide motifs
ParameterSpecificationSupplier Example
Purity≥98% (HPLC)GL Biochem , TCI
Packaging1g, 5g, 25g (amber glass vials)Sigma-Aldrich
Price Range$95–145/gThermo Fisher

Recent Advances and Future Directions

  • Chemodivergent Synthesis: A 2025 study demonstrated H-bonding-controlled synthesis of cis-4-hydroxyprolines from epoxides, improving yield and selectivity .

  • Biomaterials: Self-assembling Boc-protected dipeptides show promise in drug delivery and tissue engineering .

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